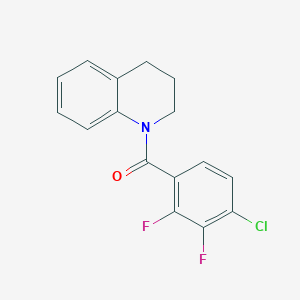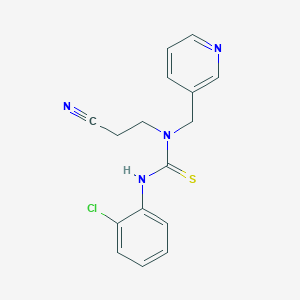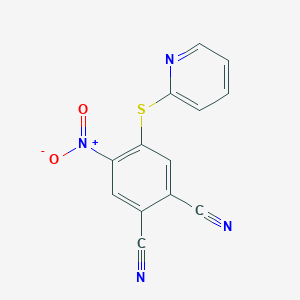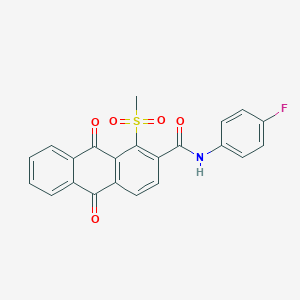![molecular formula C21H18N6O4 B15004460 2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B15004460.png)
2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[6-Amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide is a complex organic compound that features a pyrano[2,3-c]pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This step involves the cyclocondensation of an aldehyde, malononitrile, and hydrazine in the presence of a catalyst such as triethylamine.
Functionalization of the core: The core structure is then functionalized by introducing the pyridin-3-yl group through a nucleophilic substitution reaction.
Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interaction of pyrano[2,3-c]pyrazole derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
類似化合物との比較
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivatives
Uniqueness
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its pyrano[2,3-c]pyrazole core is a versatile scaffold that can be modified to enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C21H18N6O4 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[4-(6-amino-5-cyano-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C21H18N6O4/c1-29-15-7-11(4-5-14(15)30-10-16(23)28)17-13(8-22)20(24)31-21-18(17)19(26-27-21)12-3-2-6-25-9-12/h2-7,9,17H,10,24H2,1H3,(H2,23,28)(H,26,27) |
InChIキー |
NFLGHYKMFXKCOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CN=CC=C4)N)C#N)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-ethyl-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15004409.png)

![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
![2-(4-methoxyphenyl)-1,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B15004436.png)
![1-benzyl-5'-(3-chlorophenyl)-3'-[2-(methylsulfanyl)ethyl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B15004437.png)

![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)



![N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
![3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B15004481.png)
